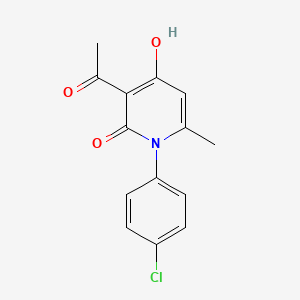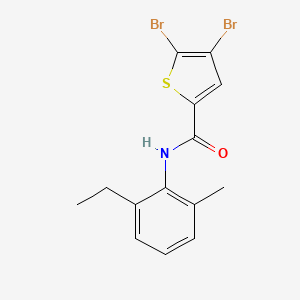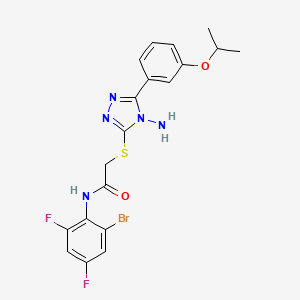![molecular formula C25H24N2O5 B12130267 3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12130267.png)
3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its IUPAC name, is a complex heterocyclic molecule. It combines a pyrrole ring with a furan ring, and its structure features various functional groups. Let’s break it down:
Pyrrole Ring: The central pyrrole ring contains a nitrogen atom (N) and three carbon atoms ©. It imparts aromaticity and contributes to the compound’s stability.
Furan Ring: The furan ring consists of four carbon atoms and one oxygen atom (O). It’s also aromatic and adds to the overall complexity.
Functional Groups:
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:
Heterocyclization Reaction: Start with a suitable precursor containing the pyrrole and furan moieties. Cyclize these fragments using a Lewis acid catalyst (such as AlCl₃) to form the central pyrrole-furan ring system.
Functional Group Installations: Introduce the hydroxyl, carbonyl, and propoxy groups using appropriate reagents and conditions.
Industrial Production:: Industrial-scale synthesis often involves multistep processes, optimizing yields and minimizing side reactions. Detailed industrial methods are proprietary, but academic research informs these approaches.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields an alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Cyclization: Intramolecular reactions can lead to diverse products.
Oxidation: KMnO₄, PCC (pyridinium chlorochromate)
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, aryl halides
Cyclization: Lewis acids (AlCl₃, FeCl₃)
- Oxidation: Ketone or carboxylic acid derivatives
- Reduction: Alcohol derivatives
- Substitution: Various alkyl/aryl-substituted derivatives
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Used as a building block in organic synthesis.
Industry: May serve as a precursor for specialized materials.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Propiedades
Fórmula molecular |
C25H24N2O5 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H24N2O5/c1-3-12-31-19-8-4-7-18(13-19)22-21(23(28)20-10-9-16(2)32-20)24(29)25(30)27(22)15-17-6-5-11-26-14-17/h4-11,13-14,22,29H,3,12,15H2,1-2H3 |
Clave InChI |
XDQJVLLVGGDCBV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-benzyl-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130185.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B12130190.png)
![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12130202.png)
![Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-](/img/structure/B12130209.png)
![7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130212.png)




![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130237.png)
![(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130243.png)
![N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130258.png)
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B12130262.png)
